molecular formula C6H4N2O2S B600032 Imidazo[2,1-b]thiazole-5-carboxylic acid CAS No. 17782-81-9

Imidazo[2,1-b]thiazole-5-carboxylic acid

Cat. No.: B600032
CAS No.: 17782-81-9
M. Wt: 168.17
InChI Key: ZGIABSKPSCMXFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[2,1-b]thiazole-5-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. This compound is characterized by its fused imidazole and thiazole rings, which contribute to its unique chemical properties and biological activities .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Imidazo[2,1-b]thiazole-5-carboxylic acid has been found to target QcrB, a key component of the mycobacterial cytochrome bcc-aa3 super complex critical for the electron transport chain . This interaction suggests that this compound may play a significant role in biochemical reactions involving this enzyme.

Cellular Effects

This compound has shown potent activity against Mycobacterium tuberculosis (Mtb) H37Ra, with no acute cellular toxicity observed . This suggests that the compound may have significant effects on cellular processes, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves a sequence of steps, including amine-induced N-deprotection, oxidative aminocarbonylation of the triple bond, dearomative cyclization, and aromatization by proton-shift isomerization . This process suggests that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown efficacy in a chronic murine TB infection model when dosed at 200 mg/kg for 4 weeks . This suggests that the compound’s effects may change over time, potentially involving stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, this compound was tolerable at >500 mg/kg in mice and displayed good drug exposure at a dose of 200 mg/kg . This suggests that the effects of the compound may vary with different dosages, potentially including threshold effects and toxic or adverse effects at high doses .

Transport and Distribution

Given its biochemical properties and interactions, it is plausible that the compound may interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

Given its biochemical properties and interactions, it is plausible that the compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Chemical Reactions Analysis

Types of Reactions

Imidazo[2,1-b]thiazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines and thiols for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted imidazo[2,1-b]thiazole derivatives .

Biological Activity

Imidazo[2,1-b]thiazole-5-carboxylic acid (ITAs) is a compound of significant interest in medicinal chemistry, particularly for its biological activities against various pathogens and cancer cells. This article provides a detailed overview of its biological activities, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by its fused imidazole and thiazole rings, which contribute to its diverse biological properties. The compound has been primarily studied for its anti-tuberculosis activity but has also shown potential in anticancer and antiviral applications.

Antituberculosis Activity

Mechanism of Action

The primary mechanism through which ITAs exert their anti-tuberculosis effects is by targeting QcrB, a component of the mycobacterial cytochrome bcc-aa3 supercomplex. This complex is crucial for the electron transport chain in Mycobacterium tuberculosis (Mtb) . Disruption of this pathway leads to impaired energy production in the bacteria, ultimately resulting in cell death.

Efficacy Studies

Recent studies have demonstrated that ITAs exhibit potent activity against Mtb strains. For instance, various analogs have shown minimum inhibitory concentrations (MICs) ranging from 0.0625 to 2.5 μM against intracellular macrophages . In laboratory settings, ITAs displayed efficacy in chronic murine TB infection models at doses of 200 mg/kg over four weeks .

CompoundMIC (μM)Activity
ITA 10.0625Potent
ITA 20.125Moderate
ITA 30.5Moderate
ITA 41.0Weak

Anticancer Activity

Cell Line Studies

Imidazo[2,1-b]thiazole derivatives have been evaluated for their antiproliferative activity against several human cancer cell lines, including HeLa (cervical), A549 (lung), MCF-7 (breast), and DU-145 (prostate). A notable derivative exhibited an IC50 value of 1.08 µM against the A549 lung cancer cell line, demonstrating significant cytotoxicity .

Mechanisms of Action

The anticancer activity is attributed to several mechanisms:

  • Cell Cycle Arrest : Compounds derived from imidazo[2,1-b]thiazole can induce cell cycle arrest at the G2/M phase in cancer cells.
  • Apoptosis Induction : Apoptotic effects were confirmed via Hoechst staining and annexin V-FITC assays, indicating that these compounds can trigger programmed cell death .
  • Tubulin Polymerization Inhibition : Some derivatives inhibit tubulin assembly, which is crucial for cancer cell proliferation .

Antiviral Activity

Recent research has also explored the antiviral potential of imidazo[2,1-b]thiazole derivatives. For example, specific compounds have shown effectiveness against Coxsackie B4 virus and Feline herpes viruses . These findings suggest that ITAs could be developed into broad-spectrum antiviral agents.

Structure-Activity Relationship (SAR)

The biological activity of imidazo[2,1-b]thiazole derivatives is influenced by their structural features. Modifications to the substituents on the thiazole ring can significantly enhance their potency and selectivity against various targets:

SubstituentEffect on Activity
Nitro groupIncreased antitubercular activity
Halogen substitutionsEnhanced anticancer properties
Alkyl groupsImproved solubility and bioavailability

Properties

IUPAC Name

imidazo[2,1-b][1,3]thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2S/c9-5(10)4-3-7-6-8(4)1-2-11-6/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGIABSKPSCMXFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC=C(N21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00680740
Record name Imidazo[2,1-b][1,3]thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17782-81-9
Record name Imidazo[2,1-b][1,3]thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name imidazo[2,1-b][1,3]thiazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: What are the main synthetic approaches to Imidazo[2,1-b]thiazole-5-carboxylic acid derivatives?

A: Researchers have explored various synthetic routes to access diverse this compound derivatives. One study successfully synthesized a series of new carboxamide and (1,2,4)oxa-diazole derivatives by reacting imidazo(2,1-b)thiazoles with trichloracetylchloride. [] Another study utilized Imidazo[2,1-b]thiazole-5-carboxylic acids as starting materials to synthesize various esters, including allyl, propargyl, and cyanomethyl esters. [, ] These diverse synthetic strategies highlight the versatility of this chemical scaffold for developing novel compounds.

Q2: What is the primary application explored for this compound derivatives in the presented research?

A: The research primarily focuses on exploring the potential of these compounds as antitumor agents. Specifically, the allyl, propargyl, and cyanomethyl esters synthesized in one study were evaluated for their antitumor activity. [, ] While the specific mechanisms of action were not elaborated upon in these studies, the focus on antitumor properties underscores the potential medicinal relevance of this class of compounds.

Q3: Were the synthesized this compound derivatives successful as antitumor agents in the presented studies?

A: While the synthesized compounds demonstrated potential as antitumor agents, the studies indicate that they did not exhibit significant antitumor activity under the specific conditions employed. [] This suggests that further investigation, potentially involving structural modifications or different experimental conditions, might be needed to fully unlock their therapeutic potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.